1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene
Overview
Description
1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene is an aromatic compound with the molecular formula C6HBrClF4 It is characterized by the presence of bromine, chlorine, and four fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene can be synthesized through halogenation reactions. One common method involves the bromination and chlorination of tetrafluorobenzene. The reaction typically requires the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Substitution: The fluorine atoms can be substituted by electrophiles under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Electrophilic Substitution: Reagents like sulfur trioxide or nitronium tetrafluoroborate in acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
Nucleophilic Substitution: Products include hydroxylated or aminated derivatives.
Electrophilic Substitution: Products include nitro or sulfonated derivatives.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a labeling reagent in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine or chlorine atoms are displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In electrophilic substitution reactions, the fluorine atoms are replaced by electrophiles through an electrophilic aromatic substitution (EAS) mechanism. The compound’s unique electronic properties, due to the presence of multiple halogens, influence its reactivity and selectivity in these reactions.
Comparison with Similar Compounds
- 1-Bromo-2,3,5,6-tetrafluorobenzene
- 1-Chloro-2,3,5,6-tetrafluorobenzene
- 1-Iodo-2,3,5,6-tetrafluorobenzene
Comparison: 1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity compared to compounds with only one type of halogen. The combination of bromine and chlorine allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
1-bromo-4-chloro-2,3,5,6-tetrafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BrClF4/c7-1-3(9)5(11)2(8)6(12)4(1)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLNPUIBUYHFAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)F)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347479 | |
Record name | 1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69452-84-2 | |
Record name | 1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-4-chloro-2,3,5,6-tetrafluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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